molecular formula C17H19NO3 B7569467 N-(2-hydroxy-1-phenylethyl)-2-(4-methoxyphenyl)acetamide

N-(2-hydroxy-1-phenylethyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B7569467
M. Wt: 285.34 g/mol
InChI Key: OMCHWCLBLVVGFY-UHFFFAOYSA-N
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Description

N-(2-hydroxy-1-phenylethyl)-2-(4-methoxyphenyl)acetamide, also known as HPEA-MP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HPEA-MP is a derivative of a natural compound found in olive oil, and its synthesis method involves the modification of hydroxytyrosol, a polyphenol found in olive oil.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-1-phenylethyl)-2-(4-methoxyphenyl)acetamide involves its ability to scavenge free radicals and inhibit oxidative stress. N-(2-hydroxy-1-phenylethyl)-2-(4-methoxyphenyl)acetamide has also been found to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
N-(2-hydroxy-1-phenylethyl)-2-(4-methoxyphenyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. N-(2-hydroxy-1-phenylethyl)-2-(4-methoxyphenyl)acetamide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-hydroxy-1-phenylethyl)-2-(4-methoxyphenyl)acetamide in lab experiments is its ability to scavenge free radicals and inhibit oxidative stress. This makes it a useful tool for studying the effects of oxidative stress on various cell types. However, one limitation of using N-(2-hydroxy-1-phenylethyl)-2-(4-methoxyphenyl)acetamide in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the study of N-(2-hydroxy-1-phenylethyl)-2-(4-methoxyphenyl)acetamide. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative diseases. Another direction is to study its potential use in the treatment of cancer. Additionally, further research is needed to understand the mechanism of action of N-(2-hydroxy-1-phenylethyl)-2-(4-methoxyphenyl)acetamide and its effects on various cell types.

Synthesis Methods

N-(2-hydroxy-1-phenylethyl)-2-(4-methoxyphenyl)acetamide is synthesized through a multi-step process involving the modification of hydroxytyrosol. The first step involves the protection of the hydroxyl group of hydroxytyrosol using a protecting group. The protected hydroxytyrosol is then reacted with p-anisidine in the presence of a catalyst to form the corresponding amine derivative. The amine derivative is then reacted with 2-bromoacetyl bromide to form the final product, N-(2-hydroxy-1-phenylethyl)-2-(4-methoxyphenyl)acetamide.

Scientific Research Applications

N-(2-hydroxy-1-phenylethyl)-2-(4-methoxyphenyl)acetamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have antioxidant, anti-inflammatory, and neuroprotective properties. N-(2-hydroxy-1-phenylethyl)-2-(4-methoxyphenyl)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

N-(2-hydroxy-1-phenylethyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-21-15-9-7-13(8-10-15)11-17(20)18-16(12-19)14-5-3-2-4-6-14/h2-10,16,19H,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCHWCLBLVVGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC(CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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